Calcium pyruvate

描述

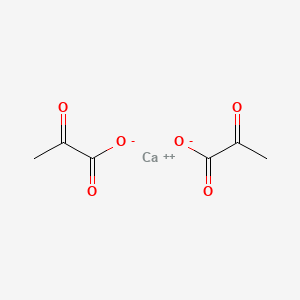

Calcium pyruvate (C₆H₆CaO₆; molecular weight 214.19 g/mol) is the calcium salt of pyruvic acid, a key intermediate in glycolysis and the tricarboxylic acid (TCA) cycle . It stabilizes pyruvic acid, enhancing its bioavailability and metabolic utility. This compound is utilized in dietary supplements for weight management, exercise endurance, and antioxidant support .

Structure

2D Structure

属性

CAS 编号 |

52009-14-0 |

|---|---|

分子式 |

C3H4CaO3 |

分子量 |

128.14 g/mol |

IUPAC 名称 |

calcium;2-oxopropanoate |

InChI |

InChI=1S/C3H4O3.Ca/c1-2(4)3(5)6;/h1H3,(H,5,6); |

InChI 键 |

QUCGULSUYXHQLW-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=O)[O-].CC(=O)C(=O)[O-].[Ca+2] |

规范 SMILES |

CC(=O)C(=O)O.[Ca] |

其他CAS编号 |

52009-14-0 |

产品来源 |

United States |

准备方法

Reaction with Inorganic Calcium Compounds

The foundational approach involves neutralizing pyruvic acid with inorganic calcium sources. Key advancements from patents US5723661A and EP0795534A1 include:

- Solution Concentration : Using dilute pyruvic acid solutions (3–6% w/w) to inhibit dimerization. Higher concentrations above 10% promote oligomer formation, reducing monomeric pyruvate yield.

- pH Control : Maintaining pH 2.5–4 via incremental addition of calcium carbonate ($$CaCO3$$) or calcium hydroxide ($$Ca(OH)2$$). This range balances reaction kinetics and product stability.

- Stabilizers : Adding 0.1–5 mol% ethylenediaminetetraacetic acid (EDTA) or citric acid to chelate trace metals (e.g., iron) that catalyze oxidative degradation.

- Precipitation : Mixing the reaction solution with acetone or ethanol at 0–30°C to precipitate this compound monohydrate ($$Ca(C3H3O3)2 \cdot H_2O$$), achieving yields >90% and dimer content <0.1%.

The reaction stoichiometry follows:

$$

2 CH3COCOOH + CaCO3 \rightarrow Ca(CH3COCOO)2 + H2O + CO2

$$

Post-precipitation, vacuum drying at 30–60°C produces anhydrous or hydrated forms with water content adjustable via drying parameters.

Use of Calcium Salts of Organic Acids

Patent DE19729786A1 discloses an alternative method using calcium salts of organic acids (e.g., calcium citrate) to react with pyruvic acid:

$$

2 CH3COCOOH + Ca(C6H5O7)2 \rightarrow Ca(CH3COCOO)2 + 2 C6H8O7

$$

This approach circumvents inorganic byproducts and operates at milder pH (3–5), though it requires stoichiometric excess of pyruvic acid and yields racemic mixtures.

Biological Production Methods

Bio-fermentation represents an emerging route for enantiomerically pure L-calcium pyruvate. Aspergillus and Saccharomyces strains metabolize glucose to excrete L-pyruvic acid, which is subsequently neutralized with calcium hydroxide. Japanese patents highlight optimized fermentation media with yield enhancers like vitamin B1 and controlled aeration to achieve titers exceeding 50 g/L. However, scalability remains constrained by high substrate costs and prolonged fermentation times (5–7 days).

Comparative Analysis of Preparation Techniques

Industrial Applications and Challenges

Racemic this compound from chemical synthesis dominates the market as a food additive and weight-loss supplement. However, pharmacological applications require L-pyruvate, necessitating costly imports for countries lacking bio-fermentation infrastructure. Future directions include hybrid systems coupling enzymatic resolution of racemic mixtures with solvent recycling to reduce costs.

化学反应分析

Types of Reactions: Calcium pyruvate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Pyruvate can be oxidized to acetate or alanine in the presence of hydrogen peroxide.

Reduction: Pyruvate can be reduced to lactate under anaerobic conditions.

Substitution: Pyruvate can undergo substitution reactions with various nucleophiles.

Major Products Formed:

Oxidation: Acetate, alanine

Reduction: Lactate

Substitution: Various substituted pyruvate derivatives

科学研究应用

Weight Management and Body Composition

Research Findings:

Calcium pyruvate supplementation has been investigated for its potential role in weight loss and body composition improvement. A study involving untrained females showed that those supplemented with this compound (5 g twice daily) during a training program gained less weight and lost more fat compared to the placebo group, although these results were not statistically significant when analyzed collectively . Another study indicated that higher doses (16 to 44 g/day) of this compound could promote weight loss in overweight populations .

Table 1: Summary of Weight Management Studies

| Study Reference | Dosage (g/day) | Duration | Weight Loss Results |

|---|---|---|---|

| 10 | 30 days | Less weight gain; fat loss observed | |

| 16-44 | Varies | Positive changes in body composition |

Exercise Performance

Effects on Performance:

this compound has been studied for its effects on exercise performance. In the previously mentioned study, while there were no significant improvements in maximal exercise responses or metabolic responses to submaximal walking, the findings suggested a potential negative impact on HDL cholesterol levels . This indicates that while this compound may aid in body composition changes, its effects on exercise performance are less clear.

Cognitive Function and Neuroprotection

Chronic Pyruvate Supplementation:

Research indicates that chronic pyruvate supplementation may enhance cognitive function and provide neuroprotective benefits. A study involving mice demonstrated that dietary supplementation with sodium pyruvate improved spatial learning and memory performance compared to controls . The findings suggest that pyruvate could support brain energy metabolism, potentially benefiting conditions related to aging or neurodegeneration.

Table 2: Cognitive Function Studies

| Study Reference | Animal Model | Dosage (mg/kg) | Cognitive Tests Conducted |

|---|---|---|---|

| Mice | 500 (acute) | Morris swim task | |

| Mice | 800 (chronic) | Passive avoidance task |

Anti-Inflammatory Effects

Therapeutic Potential:

this compound has shown promise as an anti-inflammatory agent. In a rat model of inflammatory bowel disease (IBD), this compound monohydrate exhibited significant reductions in visceral hypersensitivity and inflammation associated with colitis . This suggests its potential utility in managing conditions characterized by inflammation, such as irritable bowel syndrome (IBS).

Table 3: Anti-Inflammatory Studies

作用机制

Calcium pyruvate exerts its effects primarily through its role in cellular metabolism. Pyruvate is a key intermediate in the glycolysis pathway and the citric acid cycle (Krebs cycle). It is converted to acetyl coenzyme A, which enters the citric acid cycle to produce ATP aerobically. Pyruvate can also be converted to lactate under anaerobic conditions . This metabolic activity is believed to enhance energy production and fat metabolism, contributing to its potential weight loss benefits .

相似化合物的比较

Key Differences in Anti-Inflammatory Mechanisms

- Calcium Pyruvate : Exhibits potent intestinal anti-inflammatory effects in rat colitis models, reducing neutrophil infiltration and oxidative stress markers (e.g., MPO, TNF-α). Its calcium component may synergize with pyruvate to stabilize cellular membranes and modulate immune responses .

- Ethyl Pyruvate: Functions as a calcium chelator, suppressing intracellular calcium surges and downstream pro-inflammatory pathways (e.g., HMGB1 phosphorylation and secretion).

Table 1: Anti-Inflammatory Efficacy in Colitis Models

Comparison with Other Calcium Salts

Bioavailability and Absorption this compound demonstrates superior absorption compared to calcium carbonate and citrate-malate in postmenopausal women. Its pyruvate moiety enhances solubility and intestinal uptake, bypassing the need for gastric acid activation .

Table 2: Calcium Bioavailability Across Forms

Comparison with Sodium Pyruvate

Structural and Functional Differences

- This compound: Provides bioavailable calcium (20–30% elemental calcium by weight), supporting bone health and cellular signaling. Its divalent structure (Ca²⁺) limits solubility in aqueous solutions compared to monovalent salts .

- Sodium Pyruvate: Higher solubility in water due to the monovalent sodium ion (Na⁺). Commonly used in cell culture media for its antioxidant properties but lacks calcium’s metabolic benefits .

Synergistic Effects with Other Compounds

This compound and Creatine

A 5-week trial combining this compound (60%) with creatine (40%) significantly enhanced lean body mass (+3.2 kg vs. placebo) and strength metrics (1RM bench press: +15%) compared to standalone creatine or pyruvate .

Mechanistic Insights

- Pyruvate boosts mitochondrial ATP production, while creatine replenishes phosphocreatine stores, synergizing to improve anaerobic performance .

- Calcium’s role in muscle contraction further amplifies these effects .

Clinical and Research Implications

Table 4: Impact on Body Composition in Athletes

| Parameter | This compound Group (n=15) | Placebo Group (n=15) | p-value |

|---|---|---|---|

| Body Fat (%) | -3.8 ± 0.9 | -0.2 ± 0.4 | <0.01 |

| Lean Mass (kg) | +0.5 ± 0.3 | -0.1 ± 0.2 | 0.12 |

Data from wrestlers over a 6-week intervention

常见问题

Basic Research Questions

Q. What experimental designs are optimal for studying calcium pyruvate’s effects on cellular metabolism under stress conditions?

- Answer : Use controlled in vitro models (e.g., cell lines exposed to hypoxia or nutrient deprivation) combined with isotopic tracing (e.g., ¹³C-labeled pyruvate) to track metabolic flux. For in vivo studies, rodent models with induced metabolic stress (e.g., high-fat diets or ethanol exposure) are effective, as seen in studies where this compound mitigated liver lipid accumulation . Variables like dosage (e.g., 10–100 mM in vitro; 10% of energy intake in vivo) and administration routes (oral vs. intravenous) must be standardized .

Q. How does this compound’s bioavailability compare to other calcium formulations in human studies?

- Answer : Bioavailability studies in postmenopausal women show this compound (17.2% Ca²⁺ content) requires higher molar doses than carbonate (40% Ca²⁺) to achieve equivalent serum calcium levels. Absorption kinetics differ due to pyruvate’s role in glycolysis, which may enhance cellular uptake . Use dual-isotope tracer methods (⁴⁴Ca/⁴²Ca) to quantify absorption efficiency .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

- Answer : High-performance liquid chromatography (HPLC) with UV detection (210 nm) is standard for pyruvate quantification. For complex matrices (e.g., blood or tissue), pre-process samples with protein precipitation (acetonitrile) and derivatization (dinitrophenylhydrazine) to improve sensitivity. Mass spectrometry (LC-MS) offers higher specificity for isotopic studies .

Advanced Research Questions

Q. How do contradictory findings on this compound’s role in obesity models arise, and how can they be resolved?

- Answer : Discrepancies stem from model variability (e.g., diet composition, species-specific metabolism). For instance, pyruvate reduced liver triglycerides in ethanol-fed rats but showed limited efficacy in high-fat models without ethanol . Mitigate this by standardizing diets and using transcriptomic profiling (RNA-seq) to identify context-dependent pathways like AMPK or PPAR-γ activation .

Q. What molecular mechanisms underlie this compound’s neuroprotective effects against excitotoxicity?

- Answer : Pyruvate inhibits NMDA receptor-mediated Ca²⁺ influx, preventing mitochondrial permeability transition pore (mPTP) opening and cytochrome c release. In glutamate-exposed neurons, it upregulates Bcl-xL (anti-apoptotic) and Beclin-1 (autophagy), as shown via siRNA knockdown experiments . Use live-cell imaging (Fluo-4 AM for Ca²⁺) and caspase-3 activity assays to validate these pathways .

Q. How can PICOT frameworks structure clinical trials evaluating this compound’s ergogenic effects?

- Answer :

- P : Healthy athletes (age 18–40).

- I : Oral this compound (5–10 g/day).

- C : Placebo (maltose) or sodium pyruvate.

- O : VO₂ max, glycogen sparing (muscle biopsy).

- T : 8–12 weeks.

This design aligns with prior rodent studies showing enhanced endurance via glycogen preservation .

Q. What are the pitfalls in extrapolating rodent data on this compound to human metabolic disorders?

- Answer : Rodents exhibit faster pyruvate clearance (higher pyruvate dehydrogenase activity) and distinct gut microbiota influencing metabolite conversion. Use humanized microbiota mouse models or human primary hepatocyte cultures to bridge this gap .

Methodological Guidance

Q. How to optimize dosing regimens for this compound in preclinical studies?

- Answer : Conduct pharmacokinetic profiling (plasma Tmax = 1–2 hrs post-oral dose) and dose-escalation trials. For toxicity screening, monitor serum lactate (to rule out acidosis) and hepatic enzymes (ALT/AST) .

Q. What statistical approaches address variability in this compound’s metabolic outcomes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。